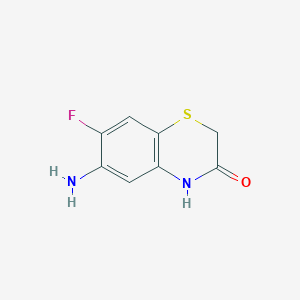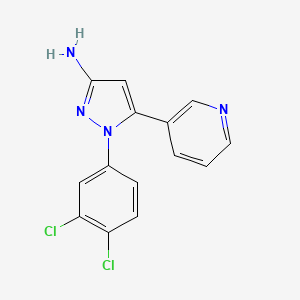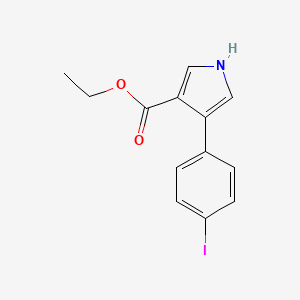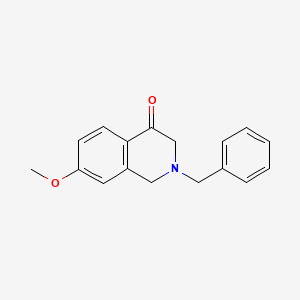
N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the reagents used.
科学的研究の応用
N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group and has different biological activities.
7-methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group and has different chemical properties.
2-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N-benzyl-7-methoxy-1,2-dihydroisoquinolin-4(3H)-one is unique due to the presence of both the benzyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
特性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
2-benzyl-7-methoxy-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C17H17NO2/c1-20-15-7-8-16-14(9-15)11-18(12-17(16)19)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
InChIキー |
DNUNJWPVJIWKKM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)CN(C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B8484546.png)
![5-[(2,5-Difluorophenyl)-hydroxymethyl]pyrimidine](/img/structure/B8484558.png)
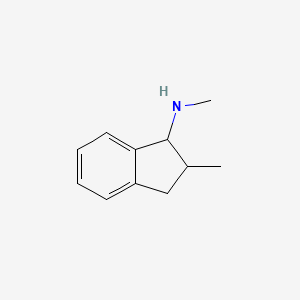

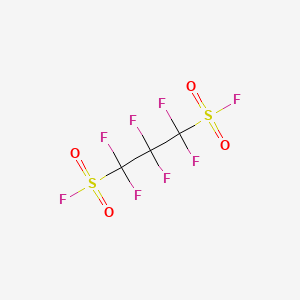
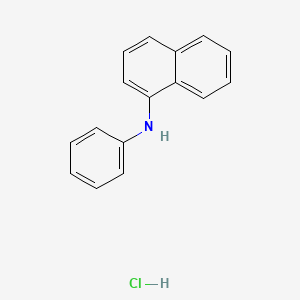
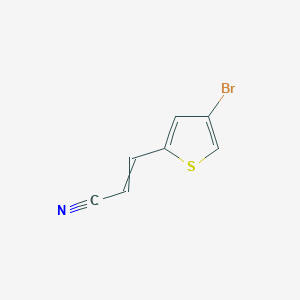
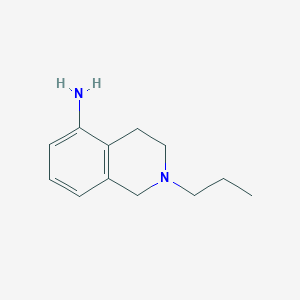
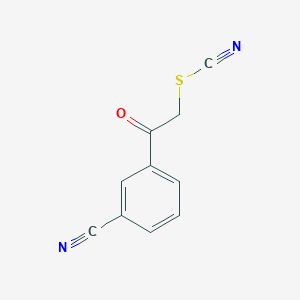
![5-Bromo-2-p-tolylbenzo[d]oxazole](/img/structure/B8484616.png)
![5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid](/img/structure/B8484619.png)
